"synthesis and characterization of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one"
"synthesis and characterization of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one"
A Technical Guide to the Synthesis and Characterization of 6-Phenylflavanone
Abstract
This technical guide provides a comprehensive overview of a robust and widely adopted methodology for the synthesis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one, commonly known as 6-phenylflavanone. Flavanones are a significant class of flavonoids, possessing a core 2-phenylchroman-4-one structure that serves as a privileged scaffold in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2] This document details a two-step synthetic pathway commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an acid-catalyzed intramolecular cyclization. We delve into the mechanistic rationale behind each synthetic step, provide detailed, field-tested experimental protocols, and outline a complete workflow for the structural characterization and purity verification of the final compound using modern spectroscopic techniques. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.
Synthetic Strategy and Mechanistic Rationale
The synthesis of flavanones is most effectively achieved through the cyclization of a 2'-hydroxychalcone precursor.[2][3][4] This precursor is, in turn, readily synthesized via a base-catalyzed aldol condensation between a substituted 2'-hydroxyacetophenone and a corresponding benzaldehyde, a reaction known as the Claisen-Schmidt condensation.[5][6][7]
Our retrosynthetic analysis for 6-phenylflavanone identifies 2'-hydroxy-5'-phenylchalcone as the key intermediate. This approach is advantageous due to the commercial availability of starting materials and the high-yielding nature of the individual reaction steps.
The overall synthetic pathway is illustrated below:
Figure 1: Overall Synthetic Workflow. A two-step synthesis for 6-phenylflavanone.
Step 1: Claisen-Schmidt Condensation
The first step involves the base-catalyzed condensation of 5'-phenyl-2'-hydroxyacetophenone with benzaldehyde.[5] The strong base, typically potassium hydroxide (KOH) in ethanol, deprotonates the α-carbon of the acetophenone to generate a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[6] The resulting aldol addition product rapidly undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated carbonyl system of the chalcone.[8]
Step 2: Acid-Catalyzed Intramolecular Cyclization
The second step is the conversion of the 2'-hydroxychalcone intermediate into the final flavanone product. This transformation is an intramolecular oxa-Michael addition (conjugate addition).[9] Under acidic conditions, the carbonyl oxygen of the chalcone is protonated, which enhances the electrophilicity of the β-carbon of the α,β-unsaturated system. The phenolic hydroxyl group at the 2'-position then acts as an intramolecular nucleophile, attacking this activated β-carbon to form the six-membered heterocyclic ring.[10] A subsequent tautomerization of the resulting enol affords the stable flavanone structure. Acetic acid is a commonly used catalyst for this cyclization, often providing clean conversion and high yields.[1]
Detailed Experimental Protocols
Synthesis of 2'-Hydroxy-5'-phenylchalcone (Intermediate)
Materials:
-
5'-Phenyl-2'-hydroxyacetophenone
-
Benzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5'-phenyl-2'-hydroxyacetophenone (1.0 eq) in ethanol (50 mL).
-
Add benzaldehyde (1.05 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate beaker, prepare a solution of potassium hydroxide (2.0 eq) in a minimal amount of water and add it to the ethanolic solution of the reactants.
-
Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 4-6 hours, often indicated by the formation of a yellow precipitate.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~200 g) and acidify slowly with dilute HCl until the pH is approximately 5-6.
-
The solid chalcone product will precipitate out. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to afford pure 2'-hydroxy-5'-phenylchalcone as a yellow crystalline solid.
Synthesis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (Target Compound)
Materials:
-
2'-Hydroxy-5'-phenylchalcone
-
Glacial Acetic Acid
Procedure:
-
Place the purified 2'-hydroxy-5'-phenylchalcone (1.0 eq) into a 100 mL round-bottom flask fitted with a reflux condenser.
-
Add glacial acetic acid (25 mL). The amount should be sufficient to dissolve the chalcone upon heating.
-
Heat the mixture to reflux using a heating mantle. The cyclization reaction typically requires 4-6 hours of refluxing.[1] Monitor the reaction via TLC until the starting chalcone spot has disappeared.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice-cold water (~150 mL). The flavanone product will precipitate as a pale or off-white solid.
-
Collect the solid product by vacuum filtration and wash it extensively with deionized water to remove residual acetic acid.
-
Dry the product in a vacuum oven. If necessary, further purification can be achieved by recrystallization from an appropriate solvent such as ethanol or methanol.
Structural Characterization and Data Analysis
The identity and purity of the synthesized 6-phenylflavanone must be confirmed through a combination of spectroscopic and physical methods. The workflow for characterization is a self-validating system where data from multiple independent techniques converge to confirm the molecular structure.
Figure 2: Workflow for Structural Characterization. A multi-technique approach to verify compound identity.
Expected Spectroscopic and Physical Data
The following table summarizes the expected characterization data for 6-phenylflavanone, based on established data for analogous flavanone structures.[11][12][13]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | δ ~5.4 (dd, 1H), δ ~3.1 (dd, 1H), δ ~2.8 (dd, 1H), δ 7.0-8.0 (m, aromatic H) | The three signals between 2.8-5.4 ppm form a characteristic ABX spin system for the C3 (CH₂) and C2 (CH) protons of the flavanone ring.[12] A complex multiplet region for the 13 aromatic protons is expected. |
| ¹³C NMR | δ ~192 ppm, δ ~79 ppm, δ ~45 ppm, δ 118-165 ppm | Confirms the presence of the ketone carbonyl (C4), the ether-linked methine (C2), the methylene (C3), and multiple aromatic carbons, respectively.[13] |
| IR (cm⁻¹) | ~1685 cm⁻¹, ~1250 cm⁻¹, ~3050 cm⁻¹ | Strong absorption for the conjugated C=O stretch of the ketone.[12] Characteristic C-O-C (aryl ether) stretching. Aromatic C-H stretching. |
| Mass Spec. | C₂₁H₁₆O₂ (MW: 300.35 g/mol ). Expected [M+H]⁺ at m/z 301. | Provides the exact molecular weight and confirms the molecular formula. |
| Melting Point | Sharp, defined melting point. | A narrow melting range indicates high purity of the crystalline solid. |
Interpretation of Key Spectroscopic Features
-
¹H NMR Spectroscopy: The most diagnostic signals for the flavanone core are those of the heterocyclic C-ring. The proton at C2 typically appears as a doublet of doublets (dd) around 5.4 ppm due to coupling with the two non-equivalent geminal protons at C3. These C3 protons, in turn, appear as two separate doublet of doublets, one around 3.1 ppm and the other around 2.8 ppm. This entire pattern is a classic ABX system and is definitive proof of the flavanone structure.[12]
-
IR Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1685 cm⁻¹, which is characteristic of the conjugated aryl ketone C=O stretching vibration.[14] Its position confirms conjugation with the aromatic A-ring. The presence of a band around 1250 cm⁻¹ for the aryl-alkyl ether C-O stretch further supports the cyclic structure.
Conclusion
This guide has detailed a reliable and efficient two-step synthesis for 6-phenylflavanone from commercially accessible starting materials. The methodology, centered on the Claisen-Schmidt condensation followed by acid-catalyzed cyclization, is a cornerstone of flavonoid chemistry. The described protocols are robust and scalable for laboratory settings. Furthermore, the comprehensive characterization workflow, employing NMR, IR, and Mass Spectrometry, provides a validated system for confirming the structural integrity and purity of the final product, ensuring its suitability for subsequent applications in research and drug development.
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- Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflamm
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